DL-Lysine-2-15N dihydrochloride (CAS 2747-89-9) is a stable isotope-labeled amino acid salt extensively utilized as an internal standard for mass spectrometry (MS) and a tracer for quantitative nuclear magnetic resonance (qNMR) studies. Featuring a specific Nitrogen-15 label at the alpha-amino position (2-15N) and supplied as a racemic mixture in the highly stable dihydrochloride salt form, this compound provides a precise +1 Da mass shift. Its primary procurement value lies in offering a highly soluble, degradation-resistant reference material that delivers identical quantitative performance to enantiopure L-lysine in non-chiral analytical workflows, optimizing cost-efficiency for high-throughput metabolic and proteomic assays .
Substituting DL-Lysine-2-15N dihydrochloride with close analogs introduces severe analytical or financial liabilities. Utilizing the free base form instead of the dihydrochloride salt results in rapid moisture absorption due to high hygroscopicity, leading to concentration drift and inaccurate standard curves in Isotope Dilution Mass Spectrometry (IDMS) [1]. Substituting with an epsilon-labeled analog (DL-Lysine-6-15N) completely invalidates alpha-amino transamination tracking, as the epsilon nitrogen participates in entirely different metabolic pathways [2]. Furthermore, procuring the enantiopure L-Lysine-2-15N for standard non-chiral LC-MS/MS assays incurs an unnecessary cost premium, as the racemic DL form yields the exact same retention time and m/z shift without compromising quantitative accuracy [3].
For standard reversed-phase LC-MS/MS applications that do not employ chiral stationary phases, enantiopurity is analytically redundant. DL-Lysine-2-15N provides the identical +1 Da mass shift and co-elutes exactly with endogenous lysine, matching the performance of L-Lysine-2-15N. Because racemic synthesis bypasses costly enantiomeric resolution steps, the DL form significantly reduces the cost per assay while maintaining 100% quantitative equivalence in non-chiral environments [1].
| Evidence Dimension | Chromatographic and m/z equivalence in non-chiral LC-MS/MS |
| Target Compound Data | DL-Lysine-2-15N: Identical retention time and +1 Da shift |
| Comparator Or Baseline | L-Lysine-2-15N: Identical retention time and +1 Da shift (at higher procurement cost) |
| Quantified Difference | 0% difference in analytical performance; significant reduction in material cost |
| Conditions | Standard reversed-phase LC-MS/MS without chiral separation |
Buyers can achieve identical quantitative precision in high-throughput MS assays without paying the premium associated with enantiopure standards.
The specific position of the 15N label is absolute in metabolic network elucidation. When tracking the transamination of lysine to alpha-ketoglutarate (yielding glutamate), the alpha-amino nitrogen (position 2) is the sole nitrogen transferred. DL-Lysine-2-15N yields a 100% specific signal for this alpha-nitrogen flux, whereas the epsilon-labeled comparator (DL-Lysine-6-15N) yields 0% signal in this specific transaminase pathway, as the epsilon group is diverted to saccharopine or post-translational modification pathways [1].
| Evidence Dimension | Signal specificity in alpha-amino transamination pathways |
| Target Compound Data | DL-Lysine-2-15N: 100% alpha-nitrogen tracking signal |
| Comparator Or Baseline | DL-Lysine-6-15N: 0% signal for alpha-transamination |
| Quantified Difference | Absolute binary difference (100% vs 0%) in pathway-specific signal generation |
| Conditions | In vivo or in vitro transaminase metabolic flux analysis |
Selecting the correct positional isotope is mandatory to prevent signal confounding and accurately map specific metabolic network nodes.
The physical form of the amino acid dictates its reliability as a quantitative standard. DL-Lysine-2-15N dihydrochloride exhibits high aqueous solubility (>100 mg/mL) and remains stable as a dry powder. In contrast, lysine free base is highly hygroscopic and prone to rapid moisture absorption and subsequent degradation. This hygroscopicity causes the free base to experience significant weight-by-weight concentration drift (>5% variance) during storage and weighing, whereas the dihydrochloride salt maintains strict gravimetric reliability for precise standard curve generation [1].
| Evidence Dimension | Gravimetric stability and aqueous solubility |
| Target Compound Data | Dihydrochloride salt: Non-hygroscopic (when sealed), >100 mg/mL solubility |
| Comparator Or Baseline | Free base lysine: Highly hygroscopic, prone to rapid moisture-induced concentration drift |
| Quantified Difference | Prevention of >5% concentration variance during standard preparation |
| Conditions | Ambient weighing and stock solution preparation for qNMR/IDMS |
Reliable quantification requires stable, highly soluble reference standards that do not absorb atmospheric moisture during routine laboratory handling.
Utilizing the racemic DL-Lysine-2-15N dihydrochloride as a cost-effective internal standard for quantifying total lysine levels in plasma, cell lysates, or food matrices where chiral separation is not required, ensuring quantitative accuracy without the cost premium of enantiopure standards [1].
Deploying the position-specific 2-15N label to trace transamination networks, specifically mapping the transfer of the alpha-amino group to alpha-ketoglutarate and subsequent glutamate pools without interference from epsilon-nitrogen pathways [2].
Leveraging the high aqueous solubility and gravimetric stability of the dihydrochloride salt to formulate highly precise, degradation-resistant stock solutions for long-term NMR calibration, avoiding the concentration drift associated with free base forms[3].